molecular formula C15H11NO5 B102475 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one CAS No. 17014-49-2

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one

Cat. No. B102475
CAS RN: 17014-49-2
M. Wt: 285.25 g/mol
InChI Key: GFLUTDAJNUKRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one, also known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of acridinone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one involves its interaction with the serotonin and dopamine transporters in the brain. It acts as a potent inhibitor of these transporters, which leads to an increase in the levels of serotonin and dopamine in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, which may be responsible for its antidepressant and anti-addictive effects.

Biochemical And Physiological Effects

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anti-addictive effects. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a GABA-A receptor agonist, which may have potential applications in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one for lab experiments is its potent activity as a selective serotonin reuptake inhibitor (SSRI) and dopamine transporter inhibitor. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one. One area of interest is the development of new antidepressant drugs based on its structure and mechanism of action. Another area of interest is the potential use of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one as a treatment for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one and its potential applications in scientific research.

Synthesis Methods

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization.

Scientific Research Applications

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent activity as a selective serotonin reuptake inhibitor (SSRI) and has been used in the development of new antidepressant drugs. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a dopamine transporter inhibitor, which may have potential applications in the treatment of addiction.

properties

CAS RN

17014-49-2

Product Name

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

11-hydroxy-4-methoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one

InChI

InChI=1S/C15H11NO5/c1-19-13-10-9(12(18)14-15(13)21-6-20-14)11(17)7-4-2-3-5-8(7)16-10/h2-5,18H,6H2,1H3,(H,16,17)

InChI Key

GFLUTDAJNUKRDJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2

Canonical SMILES

COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2

synonyms

11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one

Origin of Product

United States

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